1-((2,2-Dimethyl-1-aziridinyl)methyl)azetidine
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Overview
Description
1-((2,2-Dimethyl-1-aziridinyl)methyl)azetidine is an organic compound that features both aziridine and azetidine rings. These nitrogen-containing heterocycles are known for their significant ring strain, which imparts unique reactivity to the compound. The presence of both aziridine and azetidine rings makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,2-Dimethyl-1-aziridinyl)methyl)azetidine typically involves the reaction of aziridine derivatives with azetidine precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, can facilitate the ring-opening and subsequent ring-closing reactions required to form the final product .
Chemical Reactions Analysis
Types of Reactions
1-((2,2-Dimethyl-1-aziridinyl)methyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, especially at the aziridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are frequently employed under mild conditions.
Major Products
The major products formed from these reactions include various amines, oxides, and substituted aziridines and azetidines .
Scientific Research Applications
1-((2,2-Dimethyl-1-aziridinyl)methyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((2,2-Dimethyl-1-aziridinyl)methyl)azetidine involves the ring strain of the aziridine and azetidine rings, which makes them highly reactive. This reactivity allows the compound to interact with various molecular targets, including nucleic acids and proteins, leading to its effects in gene transfection and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A three-membered nitrogen-containing ring known for its high reactivity and use in medicinal chemistry.
Azetidine: A four-membered nitrogen-containing ring that is more stable than aziridine but still highly reactive.
Uniqueness
1-((2,2-Dimethyl-1-aziridinyl)methyl)azetidine is unique due to the presence of both aziridine and azetidine rings, which imparts a combination of high reactivity and stability. This dual-ring structure allows for a broader range of chemical reactions and applications compared to compounds containing only one type of ring .
Properties
CAS No. |
20030-85-7 |
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Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-[(2,2-dimethylaziridin-1-yl)methyl]azetidine |
InChI |
InChI=1S/C8H16N2/c1-8(2)6-10(8)7-9-4-3-5-9/h3-7H2,1-2H3 |
InChI Key |
QGZROVGAWIRPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN1CN2CCC2)C |
Origin of Product |
United States |
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